Allylanisole - 2653-89-6

Allylanisole

Catalog Number: EVT-13689075
CAS Number: 2653-89-6
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Allylanisole, also known as 4-allylanisole or methyl chavicol, is a natural organic compound classified as a phenylpropene. Its chemical structure features a benzene ring substituted with a methoxy group and an allyl group. This compound is primarily derived from various plants, including tarragon, basil, fennel, and anise, where it serves as a significant component of essential oils. Allylanisole is recognized for its aromatic properties and is widely used in the fragrance and flavoring industries due to its pleasant anise-like scent .

Source and Classification

Allylanisole is sourced from several plants, notably:

  • Tarragon (Artemisia dracunculus): Contains 60-75% allylanisole in its essential oil.
  • Basil (Ocimum basilicum): A major source through steam distillation.
  • Fennel (Foeniculum vulgare) and Anise (Pimpinella anisum): Both contribute smaller amounts of allylanisole to their essential oils.

In terms of classification, allylanisole is categorized under:

  • Chemical Class: Phenylpropenes
  • Molecular Formula: C₁₀H₁₂O
  • Molecular Weight: 148.2 g/mol .
Synthesis Analysis

Allylanisole can be synthesized through various methods. One common synthesis involves:

  1. Starting Material: Guaiacol (1-methoxy-2-hydroxybenzene).
  2. Halogenation: Guaiacol is halogenated to form a halogenated derivative.
  3. Allylation: The halogenated guaiacol undergoes reaction with an allyl halide in the presence of a base to yield allylanisole.

The reaction typically requires careful control of conditions such as temperature and pH to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of allylanisole consists of:

  • Benzene Ring: A six-carbon ring with alternating double bonds.
  • Methoxy Group (-OCH₃): Attached to one carbon of the benzene ring.
  • Allyl Group (-CH₂=CH-CH₂-): Attached to another carbon on the benzene ring.

Structural Data

  • SMILES Notation: COC1=CC=C(C=C1)CC=C
  • Density: Approximately 0.965 g/mL
  • Boiling Point: 215-216 °C .
Chemical Reactions Analysis

Allylanisole participates in several chemical reactions:

  1. Conversion to Anethole: Upon treatment with potassium hydroxide, allylanisole can convert into anethole, another phenylpropene compound.
  2. Reactions with Oxidizing Agents: It can react with strong oxidizers, leading to various degradation products.

These reactions are crucial for both its synthetic applications and its role in flavoring and fragrance formulations .

Mechanism of Action

The mechanism of action for allylanisole primarily involves its interaction with olfactory receptors, contributing to its characteristic aroma. This compound has also been studied for potential biological activities:

  • Antimicrobial Properties: Some studies suggest that allylanisole exhibits antimicrobial effects against certain bacteria and fungi.
  • Antioxidant Activity: It may also act as a free radical scavenger, contributing to its potential health benefits .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic anise-like scent
  • Solubility: Insoluble in water; soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Flash Point: Approximately 81 °C
  • Stability: Stable under normal conditions but should be kept away from strong oxidizers and ignition sources.
  • Toxicity: Classified as suspected carcinogenic and genotoxic based on various studies; exposure should be minimized, especially among sensitive populations .
Applications

Allylanisole has diverse applications in various fields:

  • Fragrance Industry: Used extensively in perfumes due to its pleasant scent.
  • Food Flavoring: Added to food products for flavor enhancement.
  • Pharmaceuticals: Investigated for potential therapeutic properties, including antimicrobial effects.
Biosynthetic Pathways and Natural Occurrence

Biosynthetic Mechanisms in Plant Systems

Enzymatic Pathways Involving Phenylpropanoid MetabolismAllylanisole (estragole; 1-methoxy-4-allylbenzene) is biosynthesized primarily via the phenylpropanoid pathway, which channels carbon from the shikimate pathway into specialized metabolites. The process initiates with the deamination of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) [6] [8]. In allylanisole-producing species like sweet basil (Ocimum basilicum), p-coumaroyl-CoA undergoes non-oxidative chain shortening, reduction, and isomerization to form chavicol (4-allylphenol). The final step involves S-adenosyl-L-methionine (SAM)-dependent O-methylation of chavicol’s para-hydroxyl group, catalyzed by allylphenol O-methyltransferase (AOMT) [8].

Table 1: Key Enzymes in Allylanisole Biosynthesis

EnzymeFunctionSubstrateProduct
Phenylalanine ammonia-lyase (PAL)Deamination of phenylalaninePhenylalaninetrans-Cinnamic acid
Cinnamate-4-hydroxylase (C4H)Aromatic ring hydroxylationtrans-Cinnamic acidp-Coumaric acid
4-Coumaroyl-CoA ligase (4CL)CoA activationp-Coumaric acidp-Coumaroyl-CoA
Allylphenol O-methyltransferase (AOMT)O-MethylationChavicolAllylanisole (Estragole)

This pathway competes with other phenylpropanoid branches (e.g., lignin or flavonoid biosynthesis), explaining why species like basil exhibit chemotypic variation in allylanisole production [8].

Genetic Regulation of Allylanisole Production in Ocimum basilicum and Artemisia dracunculus

In sweet basil, allylanisole biosynthesis is developmentally regulated, with peak expression of AOMT genes occurring in young leaves and floral tissues. Chemotypes producing >80% allylanisole in their essential oils exhibit 3–5-fold higher AOMT transcript levels compared to low-producer varieties [8]. The AOMT enzyme demonstrates strict substrate specificity for chavicol, with minimal activity toward eugenol or isoeugenol. This specificity is genetically determined, as demonstrated by differential AOMT expression across basil cultivars [8].

In tarragon (Artemisia dracunculus), allylanisole constitutes 60–75% of its essential oil. While genetic studies are less extensive than in basil, transcriptomic analyses suggest coordinated upregulation of PAL, C4H, and AOMT homologs during leaf development, mirroring the accumulation of allylanisole [1]. The European Union regulates allylanisole levels in foods (Regulation EC 1334/2008), permitting its use only via whole essential oils rather than isolated compounds, reflecting chemotype-dependent safety considerations [1].

Ecological Distribution Across Flora

Prevalence in Cycadaceae (Cycas revoluta) Volatile EmissionsAllylanisole serves as a dominant volatile in reproductive structures of gymnosperms like the Japanese sago cycad (Cycas revoluta). Headspace analysis of male and female cones reveals allylanisole comprises 67–92.7% of emitted volatiles, accompanied by minor benzenoids (anethole, methyl salicylate) [2]. This emission coincides with thermogenic events (tissue temperatures rising ~10.5°C above ambient) and pollinator activity, suggesting a role in pollinator attraction. Unlike insect-pollinated angiosperms, cycads likely use allylanisole as a long-distance signal for obligate insect vectors (e.g., Rhopalotria weevils) in wind-compromised habitats [2] [5].

Table 2: Allylanisole Abundance in Select Plant Species

Plant SpeciesFamilyTissueAllylanisole (%)Ecological Role
Cycas revolutaCycadaceaeMale/Female cones67.0–92.7%Pollinator attraction
Ocimum basilicum (estragole chemotype)LamiaceaeLeaves60–90%Antimicrobial defense
Artemisia dracunculusAsteraceaeLeaves60–75%Herbivore deterrence
Syzygium anisatumMyrtaceaeLeaves/fruits~20%Antiviral activity
Clausena anisataRutaceaeLeavesMajor component*Insect repellent

*Exact percentage unspecified in search results; cited as a "major component" [1].

Role in Essential Oils of Syzygium anisatum and Clausena anisata

Allylanisole contributes to the chemotaxonomic identity of several aromatic species beyond Lamiaceae. In the Australian rainforest tree Syzygium anisatum (Myrtaceae), it constitutes ~20% of leaf essential oils, co-occurring with sesquiterpenes like globulol [1] [7]. Clausena anisata (Rutaceae), native to Africa and Asia, produces allylanisole as a major component of its leaf oil, alongside methyl chavicol and anethole. This blend exhibits strong insect-repellent properties, aligning with ethnobotanical uses against mosquitoes and ticks [1]. Both species exemplify convergent evolution in phenylpropanoid diversification, where allylanisole emerges as a solution to ecological pressures like pathogen resistance or pollinator specificity.

Properties

CAS Number

2653-89-6

Product Name

Allylanisole

IUPAC Name

but-3-enoxybenzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2

InChI Key

VASBMTKQLWDLDL-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=CC=C1

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